molecular formula C23H21ClN4O2S2 B12492048 3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B12492048
M. Wt: 485.0 g/mol
InChI Key: RBHVHKLVQOXEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperazine derivative: This involves the reaction of piperazine with thiophene-2-carbonyl chloride under basic conditions to yield the thiophen-2-ylcarbonyl piperazine intermediate.

    Coupling with 4-aminophenyl isothiocyanate: The intermediate is then reacted with 4-aminophenyl isothiocyanate to form the corresponding thiourea derivative.

    Final coupling with 3-chlorobenzoyl chloride: The thiourea derivative is then coupled with 3-chlorobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or protein-ligand interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anti-cancer research.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}-4-nitrobenzamide
  • N-{3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}-4-methylbenzamide

Uniqueness

3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21ClN4O2S2

Molecular Weight

485.0 g/mol

IUPAC Name

3-chloro-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C23H21ClN4O2S2/c24-17-4-1-3-16(15-17)21(29)26-23(31)25-18-6-8-19(9-7-18)27-10-12-28(13-11-27)22(30)20-5-2-14-32-20/h1-9,14-15H,10-13H2,(H2,25,26,29,31)

InChI Key

RBHVHKLVQOXEJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.